molecular formula C14H12F3N3O2 B2865608 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034545-55-4

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2865608
M. Wt: 311.264
InChI Key: LEQNRRCGVYOQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a negative allosteric modulator of mGluR2 . The exact chemical reactions are not explicitly mentioned in the available resources.

Scientific Research Applications

Antiviral and Antitumoral Activity

A study explored the synthesis and biological activity of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, revealing that structural variations on the phenyl moiety could tune biological properties towards antiviral or antitumoral activity. The antitumoral activity was attributed to inhibition of tubulin polymerization (Jilloju et al., 2021).

Antimicrobial and Analgesic Activity

Another research focused on the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which demonstrated pronounced antimicrobial and analgesic activities. This study also included molecular docking studies to understand the high receptor affinity of these compounds (Jayanna et al., 2013).

Antimicrobial Activity of Pyrazoline Derivatives

Research into (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed that compounds containing a methoxy group exhibited high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Anti-inflammatory Activity

A series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanones were synthesized and evaluated for in vivo anti-inflammatory activity by the carrageenan induced paw edema test. All compounds exhibited good anti-inflammatory activity (Arunkumar et al., 2009).

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNRRCGVYOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone

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